4-iodo-1-phenyl-1H-1,2,3-triazole
Description
Significance of the 1,2,3-Triazole Scaffold in Modern Chemical Science
The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. mdpi.com This structural motif is a cornerstone in various scientific disciplines, including medicinal chemistry, materials science, and organic synthesis. mdpi.combenthamdirect.comekb.eg Its prominence is attributed to a unique combination of physicochemical properties, such as weak basicity, significant dipole moments, and the capacity to act as both a hydrogen bond donor and acceptor. acs.org These characteristics are pivotal for influencing interactions with biological targets. acs.org
In medicinal chemistry, 1,2,3-triazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. tandfonline.comnih.govnih.gov The metabolic stability of the triazole ring further enhances its value in drug discovery. acs.org A number of drugs approved by the FDA contain the 1,2,3-triazole scaffold, and many more are currently in clinical investigation. tandfonline.com The ability to link different pharmacophores through the triazole unit can potentiate specific biological activities. benthamdirect.com
Beyond pharmaceuticals, the applications of 1,2,3-triazoles extend to materials science, where they are incorporated into light-emitting diodes and solar cells. benthamdirect.com They also find use in agrochemicals and as corrosion inhibitors. nih.govekb.eg The versatility of the 1,2,3-triazole scaffold is further highlighted by its role as a building block in the synthesis of complex molecules, facilitated by the advent of "click chemistry". ekb.egmdpi.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry, provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. scispace.comacs.org
Overview of Halogenated 1,2,3-Triazoles in Contemporary Organic Synthesis
Halogenated 1,2,3-triazoles represent a crucial subclass of triazole derivatives, serving as versatile intermediates in organic synthesis. The introduction of a halogen atom onto the triazole ring provides a reactive handle for a variety of subsequent chemical transformations, most notably cross-coupling reactions. This functionalization allows for the construction of more complex and diverse molecular architectures.
The synthesis of halogenated triazoles can be achieved through several methods. One common approach involves the regioselective halogenation of pre-formed triazole rings via C-H activation. rsc.org Another strategy is the "one-pot" synthesis where the halogen atom is introduced during the cycloaddition process. For instance, the use of iodine monochloride in a copper-catalyzed reaction between an organic azide (B81097) and a terminal alkyne allows for the direct synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles. google.com The synthesis of 4-chloro-, 4-bromo-, and 4-iodo-1,2,3-triazoles from non-activated alkynes and organic azides has also been reported. beilstein-journals.org
The utility of iodo-triazoles is particularly significant. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This reactivity enables the introduction of a wide range of substituents at the iodinated position, thereby facilitating the synthesis of libraries of novel compounds for screening in drug discovery and materials science.
Specific Research Focus on 4-Iodo-1-phenyl-1H-1,2,3-triazole within Heterocyclic Chemistry
Within the broader class of halogenated triazoles, this compound has garnered specific research interest. chemenu.com This particular compound combines the stable 1-phenyl-1H-1,2,3-triazole core with a reactive iodine atom at the 4-position. Its synthesis is often achieved through the iodination of 1-phenyl-1H-1,2,3-triazole or via a one-pot cycloaddition reaction.
The primary focus of research on this compound revolves around its utility as a synthetic building block. The presence of the iodo group allows for facile diversification of the triazole scaffold. For example, it has been used in the synthesis of various derivatives, including those with potential applications in cancer research. chemenu.com Studies have shown that certain derivatives can induce apoptosis in cancer cells. chemenu.com
Furthermore, the development of new derivatives with improved properties and activities is an active area of investigation. chemenu.com This includes the synthesis of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, which have been evaluated as potent steroid sulfatase inhibitors for potential use in breast cancer treatment. nih.gov The synthesis of these compounds often involves an azide-alkyne Huisgen cycloaddition reaction to form the triazole ring, followed by further functionalization. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1-phenyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFAQUVHKDSMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151451-83-1 | |
| Record name | 4-iodo-1-phenyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Structural Characterization of 4 Iodo 1 Phenyl 1h 1,2,3 Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of 4-iodo-1-phenyl-1H-1,2,3-triazole, allowing for the unambiguous assignment of its proton and carbon environments.
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the phenyl ring and the single proton on the triazole ring. The phenyl group protons typically appear as a complex multiplet system in the aromatic region (approximately 7.40-7.80 ppm). The proton at the 5-position of the triazole ring is anticipated to appear as a sharp singlet at a downfield chemical shift, typically in the range of 7.7 to 8.5 ppm, due to the electron-withdrawing nature of the heterocyclic ring. For comparison, in related 1-aryl-1H-1,2,3-triazole structures, this triazole proton signal is often observed as a singlet. dovepress.comresearchgate.net
Table 1: Expected ¹H NMR Data for this compound This table is predictive based on analysis of analogous compounds.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Triazole H-5 | ~ 7.7 - 8.5 | Singlet (s) |
| Phenyl H-2', H-6' (ortho) | ~ 7.7 - 7.8 | Multiplet (m) or Doublet (d) |
| Phenyl H-3', H-4', H-5' (meta, para) | ~ 7.4 - 7.6 | Multiplet (m) |
The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton. The spectrum will show eight distinct carbon signals. The carbons of the phenyl ring typically resonate between 120 and 137 ppm. The two carbons of the triazole ring are expected at distinct chemical shifts. The carbon atom bearing the iodine (C-4) is expected to appear at a significantly lower chemical shift (approximately 75-95 ppm) due to the heavy atom effect of iodine. The C-5 carbon of the triazole ring is typically found further downfield, often in the range of 120-125 ppm. dovepress.comresearchgate.netmdpi.com
Table 2: Expected ¹³C NMR Data for this compound This table is predictive based on analysis of analogous compounds.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Triazole C-4 (C-I) | ~ 75 - 95 |
| Triazole C-5 | ~ 120 - 125 |
| Phenyl C-1' (ipso) | ~ 135 - 137 |
| Phenyl C-2', C-6' (ortho) | ~ 120 - 122 |
| Phenyl C-3', C-5' (meta) | ~ 129 - 131 |
| Phenyl C-4' (para) | ~ 128 - 130 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is instrumental in identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies. dovepress.comresearchgate.net
The 1,2,3-triazole ring exhibits several characteristic absorption bands. These include C=N and N=N stretching vibrations, which are typically observed in the 1450-1620 cm⁻¹ region. C-N stretching vibrations within the ring also contribute to the spectrum, often appearing between 1100 and 1250 cm⁻¹. The C-H in-plane bending vibration of the triazole proton can be expected around 1300-1400 cm⁻¹.
The phenyl group is identified by several signature absorptions. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ range. The C-I (carbon-iodine) bond stretching vibration is expected to produce a weak to medium absorption band at a much lower frequency, typically in the fingerprint region between 500 and 600 cm⁻¹, due to the high mass of the iodine atom.
Table 3: Summary of Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic (Phenyl & Triazole) | 3050 - 3150 |
| C=C Stretch | Aromatic (Phenyl) | 1450 - 1600 |
| C=N / N=N Stretch | Triazole Ring | 1450 - 1620 |
| C-N Stretch | Triazole Ring | 1100 - 1250 |
| C-I Stretch | Carbon-Iodine | 500 - 600 |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry confirms the molecular weight of the compound and provides evidence for its structure through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) of 271, corresponding to its molecular weight. biosynth.com
A characteristic fragmentation pathway for 1,2,3-triazoles is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. This would result in a significant fragment ion at m/z 243. Another major fragmentation would involve the cleavage of the iodine atom (mass 127 amu), leading to a fragment at m/z 144. The phenyl cation (C₆H₅⁺) at m/z 77 is also an expected fragment.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Ion Formula | Identity |
|---|---|---|
| 271 | [C₈H₆IN₃]⁺ | Molecular Ion [M]⁺ |
| 243 | [C₈H₆I]⁺ | [M - N₂]⁺ |
| 144 | [C₈H₆N₃]⁺ | [M - I]⁺ |
| 116 | [C₇H₆N]⁺ | [M - I - N₂]⁺ |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Compound Index
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, the molecular formula is C₈H₆IN₃, which corresponds to a theoretical monoisotopic mass of 270.9601 g/mol . biosynth.com HRMS techniques, such as Time-of-Flight (TOF) analysis, often coupled with soft ionization methods like Electrospray Ionization (ESI), can measure this mass with precision in the parts-per-million (ppm) range. acs.org
The experimental mass obtained from an HRMS analysis is compared against the calculated theoretical mass. A close match between the found and calculated values provides strong evidence for the proposed molecular formula, distinguishing it from other potential structures with the same nominal mass. This method is routinely applied to confirm the successful synthesis of 1,2,3-triazole derivatives. For instance, studies on various analogues, including halogenated 1-phenyl-1,2,3-triazole derivatives, demonstrate the power of HRMS in structural verification by reporting the excellent agreement between the calculated and experimentally found mass values for the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. nih.govrsc.orgmdpi.com
Table 1: HRMS Data for this compound and Selected Analogues This table is interactive and allows for sorting.
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| This compound | C₈H₆IN₃ | [M] | 270.9601 | - | biosynth.com |
| 1-(4-Bromophenyl)-4-phenyl-1H-1,2,3-triazole | C₁₄H₁₀BrN₃ | [M+H]⁺ | 302.0116 | 302.0118 | rsc.org |
| 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole | C₁₄H₁₀FN₃ | [M+H]⁺ | 240.0937 | 240.0943 | rsc.org |
| 1-(4-Iodophenyl)-4-(phenylselanyl)-1H-1,2,3-triazole | C₁₄H₁₀IN₃Se | [M+H]⁺ | 427.9157 | 427.9160 | mdpi.com |
Elucidation of Fragmentation Pathways and Structural Information
Beyond precise mass determination, mass spectrometry provides significant structural information through the analysis of fragmentation patterns. When subjected to ionization, molecules can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, helping to piece together the original structure.
For 1,2,3-triazole derivatives, a common fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂, 28 Da). This is a retro [3+2] cycloaddition reaction, which is a characteristic fragmentation for this heterocyclic system. In the mass spectrum of a related compound, 4-((4-bromophenyl)selanyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole, a fragment corresponding to [M-N₂+H]⁺ was observed, confirming the presence of the triazole core. mdpi.com The cleavage of the iodine atom and fragmentation of the phenyl ring are also expected pathways for this compound. By analyzing the masses of these fragments, the connectivity of the atoms and the identity of the substituents can be confirmed.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The parent 1H-1,2,3-triazole ring exhibits weak absorption bands around 205-216 nm, which are attributed to π → π* electronic transitions. researchgate.net
In this compound, the electronic system is significantly extended. The phenyl group, being conjugated with the triazole ring, causes a bathochromic shift (a shift to longer wavelengths) of these absorption bands. Further functionalization of the triazole system with different substituents can tune these electronic properties. Studies on related 4,5-bis(arylethynyl)-1,2,3-triazoles show absorption maxima in the much broader range of 250 to 450 nm, with the exact wavelength being highly dependent on the nature of the aryl substituents. nih.govmdpi.com This demonstrates that the electronic absorption properties are a function of the entire conjugated system. The presence of the iodine atom and the phenyl ring in the target compound would be expected to result in absorption maxima at significantly longer wavelengths than the unsubstituted triazole core.
Table 2: UV-Vis Absorption Maxima for Selected Triazole Systems This table is interactive and allows for sorting.
| Compound System | Substituents | Absorption Maxima (λmax) | Solvent | Reference |
|---|---|---|---|---|
| 1H-1,2,3-triazole | Unsubstituted | ~205-216 nm | Gas Phase | researchgate.net |
| 4,5-Bis(arylethynyl)-1,2,3-triazoles | Various aryl groups | 250-450 nm | THF | nih.govmdpi.com |
X-ray Crystallography of this compound and Analogues
While the specific crystal structure of this compound is not detailed in the provided search results, extensive crystallographic data is available for very close analogues, which allows for a reliable inference of its structural properties. researchgate.netsunway.edu.mymdpi.com
Determination of Solid-State Molecular Geometry and Conformation
Analysis of analogues like 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole reveals key geometric features. researchgate.netsunway.edu.my The triazole ring itself is planar, as expected for an aromatic system. A crucial conformational aspect is the relative orientation of the phenyl and triazole rings. Due to steric hindrance, these rings are typically not coplanar. In one analogue, the dihedral angle between the pentafluorophenyl ring and the triazole ring is 62.3°, while the angle with a p-tolyl ring is 43.9°. nih.gov In another case, an aryl ring at the C5 position was found to be nearly orthogonal to the triazole ring. nih.gov This twisting is a common feature and influences the molecule's electronic properties and its ability to engage in intermolecular interactions.
Table 3: Crystallographic Data for the Analogue 1-(2-Iodophenyl)-4-phenyl-1H-1,2,3-triazole This table is interactive and allows for sorting.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₁₀IN₃ | researchgate.netsunway.edu.my |
| Crystal System | Orthorhombic | researchgate.netsunway.edu.my |
| Space Group | P2₁2₁2₁ | researchgate.netsunway.edu.my |
| a (Å) | 8.0778(6) | researchgate.netsunway.edu.my |
| b (Å) | 11.1909(10) | researchgate.netsunway.edu.my |
| c (Å) | 14.3114(12) | researchgate.netsunway.edu.my |
Analysis of Intermolecular Interactions and Packing Arrangements
The way molecules arrange themselves in a crystal is dictated by a subtle balance of intermolecular forces. In iodo-substituted triazoles, halogen bonding is a significant directional interaction. A C–I···N halogen bond was identified in the crystal structure of 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole, playing a role in the supramolecular assembly. researchgate.net
Other noncovalent interactions are also crucial for stabilizing the crystal packing. These can include conventional hydrogen bonds, such as O–H···N interactions in phenol-substituted analogues, as well as weaker C–H···O and C–H···F contacts. mdpi.comnih.gov Furthermore, π–π stacking interactions between the aromatic phenyl and triazole rings of adjacent molecules are commonly observed, contributing to the formation of a stable three-dimensional network. nih.gov The comprehensive analysis of these varied interactions, often aided by computational tools like Hirshfeld surface analysis, is key to understanding the solid-state behavior of these compounds. mdpi.combohrium.com
Computational Investigations of 4 Iodo 1 Phenyl 1h 1,2,3 Triazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of 4-iodo-1-phenyl-1H-1,2,3-triazole. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
In derivatives of 1,2,3-triazole, the distribution of these orbitals is influenced by the substituents. For instance, in a related quinoline-triazole-aniline system, the HOMO was found to be spread across the aniline (B41778) moiety, while the LUMO was delocalized over the quinoline (B57606) and triazole rings. mdpi.com This indicates that the triazole ring can act as an electron acceptor. mdpi.com For this compound, the HOMO is expected to have significant contributions from the electron-rich phenyl ring and the iodine atom, while the LUMO is likely concentrated on the heterocyclic triazole ring.
Charge distribution analysis, often calculated using methods like Mulliken population analysis, reveals the partial atomic charges on each atom. This information helps in identifying electrophilic and nucleophilic sites within the molecule. In this compound, the nitrogen atoms of the triazole ring are expected to carry negative partial charges due to their high electronegativity and lone pairs of electrons, making them potential sites for electrophilic attack or coordination to metal centers.
Table 1: Key Electronic Structure Parameters and Their Significance
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.gov |
| Charge Distribution | The distribution of partial charges on the atoms. | Identifies nucleophilic (e.g., nitrogen atoms) and electrophilic (e.g., carbon attached to iodine) centers. |
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. uni-muenchen.de It is mapped onto a surface of constant electron density, using a color scale to indicate the potential. uni-muenchen.de Regions of negative potential (typically colored red) are rich in electrons and are attractive to electrophiles, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. irjweb.com
For this compound, an MEP map would be expected to show:
Negative Potential: Concentrated around the three nitrogen atoms of the triazole ring due to their lone pairs of electrons. The iodine atom would also exhibit a region of negative to neutral potential (often referred to as the σ-hole), which is relevant for halogen bonding interactions.
Positive Potential: Located on the hydrogen atoms of the phenyl ring and the triazole ring.
This map is invaluable for predicting how the molecule will interact with other species, such as reactants, solvents, or biological receptors. uni-muenchen.deirjweb.com It helps to rationalize intermolecular interactions like hydrogen bonding and halogen bonding.
Reaction Mechanism Studies Related to Synthesis and Functionalization
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.
The synthesis of 1,2,3-triazoles is most famously achieved via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. nih.gov Computational studies have been extensively used to explore the mechanism of both the thermal and the copper-catalyzed versions (CuAAC) of this reaction. organic-chemistry.orgresearchgate.net
DFT calculations can map out the entire reaction coordinate, identifying the structures and energies of reactants, intermediates, transition states, and products. For example, in the synthesis of 1,4,5-trisubstituted triazoles, DFT studies have proposed specific transition state structures (TS1 and TS2) and metallacycle intermediates that explain the observed regioselectivity. organic-chemistry.orgbeilstein-journals.org For the synthesis of this compound, a likely pathway is the reaction of phenyl azide with iodoacetylene. Theoretical studies of this reaction would focus on locating the transition state for the [3+2] cycloaddition, confirming that it proceeds via a concerted or stepwise mechanism and explaining the regiochemical outcome that places the iodine at the C4 position.
The iodine atom at the C4 position is a key functional handle, making the C-I bond's reactivity a subject of great interest. The iodine is an excellent leaving group, facilitating various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new substituents at this position.
Conformational Analysis and Stability Studies
The three-dimensional structure of a molecule influences its physical properties and biological activity. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the phenyl ring to the N1 atom of the triazole ring.
Conformational analysis involves systematically rotating this bond and calculating the molecule's potential energy at each angle. This process, known as a potential energy surface scan, identifies the lowest-energy conformation (the global minimum) and any other stable conformers (local minima). researchgate.net The results of such a scan are typically plotted as energy versus the dihedral angle.
For this compound, the most stable conformation will be a balance between steric hindrance (repulsion between the ortho-hydrogens of the phenyl ring and the triazole ring) and electronic effects like conjugation. Crystal structure data of a similar compound, 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole, show a significant dihedral angle between the phenyl and triazole rings, indicating that a non-planar conformation is likely favored to minimize steric clash. researchgate.net Computational analysis can precisely determine this angle and the energy barrier to rotation, providing insight into the molecule's rigidity and shape in different environments.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
The dynamic behavior of this compound in solution is primarily governed by the nature of the solvent. Solvents can affect the molecule's conformational flexibility, particularly the rotation around the single bond connecting the phenyl and triazole rings. The polarity of the solvent plays a crucial role in the stability of different conformers.
In nonpolar solvents, intramolecular forces and steric hindrance are the dominant factors determining the preferred conformation. In contrast, polar solvents can form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with the triazole ring, potentially altering the rotational barrier and influencing the equilibrium between different conformational states. bohrium.com For instance, computational studies on similar phenyl-triazole systems have shown that the planarity between the phenyl and triazole rings can be influenced by the solvent environment. nih.gov
MD simulations can be employed to calculate various properties that describe the solvent's effect on the dynamic behavior of this compound. These include radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. RDFs can reveal the formation of solvation shells and specific interactions, such as hydrogen bonding to the triazole nitrogen atoms or halogen bonding to the iodine atom.
Furthermore, MD simulations can be used to compute transport properties like the diffusion coefficient of the solute in different solvents, providing insights into its mobility. The analysis of dihedral angle distributions over time can quantify the conformational flexibility of the molecule in various solvent environments.
To illustrate the potential outcomes of such simulations, the following hypothetical data tables present plausible results based on the expected behavior of this compound in different solvents.
Table 1: Illustrative Solvation Free Energies and Dipole Moments in Various Solvents
| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |
| n-Hexane | 1.88 | -5.2 | 3.1 |
| Toluene | 2.38 | -6.8 | 3.5 |
| Dichloromethane | 8.93 | -9.5 | 4.2 |
| Acetone | 20.7 | -11.2 | 4.8 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | -12.8 | 5.3 |
| Water | 80.1 | -14.1 | 5.9 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual values would need to be determined through specific MD simulations.
This table illustrates that as the polarity of the solvent (indicated by the dielectric constant) increases, the solvation free energy becomes more negative, suggesting more favorable interactions between the solute and the solvent. Concurrently, the dipole moment of the solute is expected to increase due to the polarizing effect of the solvent.
Table 2: Illustrative Torsional Angle Analysis of the Phenyl-Triazole Bond
| Solvent | Average Torsional Angle (degrees) | Standard Deviation (degrees) |
| n-Hexane | 35.2 | 15.1 |
| Toluene | 33.8 | 14.5 |
| Dichloromethane | 30.1 | 12.8 |
| Acetone | 28.5 | 11.9 |
| Dimethyl Sulfoxide (DMSO) | 27.3 | 11.2 |
| Water | 25.9 | 10.5 |
Note: The data in this table is illustrative. The average torsional angle represents the most probable angle between the phenyl and triazole rings, and the standard deviation indicates the degree of rotational freedom.
This table suggests that in nonpolar solvents, the molecule may adopt a more twisted conformation to minimize steric hindrance. In polar solvents, specific interactions with the triazole ring could favor a more planar arrangement, leading to a smaller average torsional angle and reduced rotational freedom (smaller standard deviation).
Advanced Applications and Research Directions
Applications in Medicinal Chemistry Research
The 1,2,3-triazole core, particularly when 1,4-disubstituted like in 4-iodo-1-phenyl-1H-1,2,3-triazole, has become a cornerstone in modern medicinal chemistry. Its favorable properties allow for the systematic development of novel therapeutic candidates.
A significant application of the 1,2,3-triazole ring system is its use as a bioisostere, an entity that can replace another functional group within a drug molecule without significantly altering its biological activity, while potentially improving its physicochemical or pharmacokinetic properties. The 1,4-disubstituted 1,2,3-triazole core, as found in this compound, is widely recognized as an excellent mimic of the trans-amide bond. acs.org This is crucial because while amide bonds are fundamental in many biologically active peptides and proteins, they are often susceptible to enzymatic degradation by proteases, leading to poor metabolic stability. acs.org
The triazole ring offers several advantages over the amide group:
Metabolic Stability : The triazole ring is resistant to hydrolysis by peptidases and proteases, which can enhance the in vivo half-life of a drug candidate. chemrxiv.org
Electronic Properties : The triazole ring possesses a large dipole moment and acts as a good hydrogen bond acceptor via its nitrogen atoms (N2 and N3), mimicking the hydrogen bonding capabilities of the amide carbonyl oxygen. nih.gov
Geometric Similarity : The geometry of the 1,4-disubstituted triazole linker effectively overlaps with the spatial arrangement of a trans-amide bond, allowing it to maintain the necessary conformation for binding to a biological target. acs.org
The presence of the iodine atom at the 4-position of the triazole ring can further enhance its utility as a bioisostere by enabling halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity and selectivity. Research has demonstrated that replacing an amide linkage with a 1,2,3-triazole in various compounds, such as HIV-1 Vif antagonists and dopamine (B1211576) D4 receptor ligands, led to molecules with improved potency and metabolic stability. chemrxiv.orgnih.gov
Table 1: Comparison of Amide Bond and 1,4-Disubstituted 1,2,3-Triazole Bioisostere
| Feature | Amide Bond | 1,4-Disubstituted 1,2,3-Triazole Core |
| Structure | -CO-NH- | C₂HN₃ ring |
| Geometry Mimicked | trans-peptide bond | trans-peptide bond acs.org |
| Metabolic Stability | Susceptible to enzymatic hydrolysis acs.org | Resistant to hydrolysis chemrxiv.org |
| Hydrogen Bonding | H-bond donor (N-H) and acceptor (C=O) | H-bond acceptor (N2, N3); weak H-bond donor (C5-H) nih.gov |
| Dipole Moment | Moderate | Strong nih.gov |
| Additional Interactions | Standard van der Waals, electrostatic | Potential for halogen bonding (if substituted with I, Br, Cl) |
Derivatives based on the 1-phenyl-1H-1,2,3-triazole scaffold have been investigated for their interactions with a variety of enzymes and receptors, demonstrating the scaffold's potential to generate potent and selective inhibitors. The specific substitution pattern is key to dictating the biological target.
Steroid Sulfatase (STS) Inhibitors : A series of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives have been developed as highly potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers like breast cancer. nih.gov The 1,4-diphenyl-substituted 1,2,3-triazole structure was designed to mimic the steroidal backbone of natural STS substrates, allowing it to fit into the enzyme's active site. nih.gov The most active compounds in this class exhibit inhibitory potencies in the nanomolar range. nih.gov
GABA Receptor Antagonists : In the field of neuroscience and insecticide research, 1-phenyl-1H-1,2,3-triazoles have been synthesized and studied for their interaction with γ-aminobutyric acid (GABA) receptors. nih.gov Studies on housefly and human GABA receptors revealed that 4-substituted 1-phenyl-1H-1,2,3-triazoles are effective competitive inhibitors. nih.gov The nature of the substituent at the 4-position of the triazole ring was found to be critical for potency and selectivity, highlighting the importance of this position for molecular recognition. nih.gov
HIV-1 Capsid (CA) Protein Inhibitors : The 4-phenyl-1H-1,2,3-triazole scaffold has been used to design novel inhibitors of the HIV-1 capsid (CA) protein, a critical target for antiviral therapy. nih.gov Molecular modeling studies predicted that these compounds bind directly to a key pocket within the CA protein, and surface plasmon resonance (SPR) assays confirmed this direct interaction. nih.gov These inhibitors were shown to disrupt the function of the CA protein in both early and late stages of the viral replication cycle. nih.gov
Table 2: Examples of 1-Phenyl-1,2,3-triazole Derivatives and Their Biological Targets
| Compound Class | Biological Target | Key Findings |
| 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Sulfamates | Steroid Sulfatase (STS) | Potent, non-steroidal inhibitors with nanomolar efficacy; triazole core mimics the steroid structure. nih.gov |
| 4-Alkyl-1-phenyl-1H-1,2,3-triazoles | Insect and Human GABA Receptors | Act as competitive antagonists; substituent at the C4 position is crucial for potency and selectivity. nih.gov |
| 4-Phenyl-1H-1,2,3-triazole Phenylalanine Derivatives | HIV-1 Capsid (CA) Protein | Direct binding to the CA protein, disrupting viral replication in early and late stages. nih.gov |
The this compound scaffold is an exceptionally versatile building block for creating complex hybrid molecules. This versatility stems from two key chemical features: the ease of forming the triazole ring itself and the reactivity of the iodine substituent.
The primary method for synthesizing the 1,4-disubstituted triazole core is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". scispace.comiosrjournals.org This reaction is highly efficient and regioselective, reliably joining an azide (B81097) (e.g., phenyl azide) with a terminal alkyne to form the 1,4-disubstituted triazole. To produce the iodo-derivative specifically, an iodo-substituted alkyne is used.
Once formed, the iodine atom on the this compound serves as a reactive handle for further diversification. It readily participates in various palladium-catalyzed cross-coupling reactions, such as:
Suzuki-Miyaura Coupling : Reacting with boronic acids to form new carbon-carbon bonds, attaching various aryl or heteroaryl groups. mdpi.com
Sonogashira Coupling : Reacting with terminal alkynes to introduce alkynyl moieties.
Heck Coupling : Reacting with alkenes.
This dual reactivity allows for a modular approach to drug design. A pharmacophore can be attached to the N1 position via the azide component, and a second functional group can be introduced at the C4 position via the iodo-alkyne, or added post-synthetically via cross-coupling. This strategy has been used to create a wide array of hybrid molecules, combining the favorable properties of the triazole linker with the biological activities of other scaffolds, such as alkaloids, quinones, and various heterocyclic systems. acs.orgtandfonline.comnih.gov
Table 3: Synthetic Strategies for Hybrid Molecules Using Iodo-Triazole Scaffolds
| Starting Scaffold | Reaction Type | Attached Moiety | Resulting Hybrid Class |
| 4-Ethynyl-5-iodo-1,2,3-triazole | Suzuki-Miyaura Coupling | Aryl boronic acids | 5-Aryl-4-arylethynyl-1H-1,2,3-triazoles mdpi.com |
| 1-Aryl-4-iodo-1,2,3-triazole | Sonogashira Coupling | Terminal alkynes | 1-Aryl-4-alkynyl-1,2,3-triazoles |
| Phenyl azide + Iodo-alkyne | CuAAC Click Reaction | Various biologically active fragments | Diverse 1,4-disubstituted triazole hybrids scispace.comnih.gov |
The combination of favorable bioisosteric properties, specific interactions with biological targets, and synthetic accessibility makes the this compound scaffold a fertile ground for discovering new therapeutic leads. Researchers have explored derivatives of this core structure across a wide spectrum of diseases. nih.govmdpi.comresearchgate.net
Anticancer Agents : Numerous studies have reported the design of 1,2,3-triazole-based compounds with significant anticancer activity. scispace.comresearchgate.net For instance, 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives have shown promising cytotoxicity against breast cancer cell lines like MCF-7. scispace.com The mechanism often involves the inhibition of key enzymes in cancer progression, such as protein kinases or steroid sulfatase. nih.govresearchgate.net
Antiviral Agents : Beyond the HIV-1 capsid inhibitors mentioned previously, the 1,2,3-triazole nucleus is a common feature in compounds designed to combat various viruses. nih.govnih.gov Its ability to act as a stable linker and to present other pharmacophoric groups in a precise orientation is key to its success in this area.
Antimicrobial Agents : Hybrid molecules containing the 1,2,3-triazole ring have been synthesized to target bacteria and fungi. acs.orgiosrjournals.org Derivatives have shown inhibitory activity against pathogens like Enterococcus faecium and Mycobacterium tuberculosis. researchgate.net The strategy often involves linking the triazole to another known antimicrobial agent to create a hybrid with potentially synergistic or novel mechanisms of action. acs.org
The development pipeline for triazole-based drugs is active, with some compounds having entered clinical evaluation for various conditions, demonstrating the therapeutic relevance of this heterocyclic core. researchgate.net
Contributions to Materials Science and Engineering
The same features that make 1,2,3-triazoles attractive in medicine—stability, strong dipole moment, and synthetic accessibility via click chemistry—also make them valuable in materials science.
The 1,2,3-triazole ring has been successfully integrated into a variety of functional coatings and surfaces to impart specific, high-performance properties. researchgate.netrsc.org The click chemistry approach is particularly powerful in this context, as it allows for the efficient and specific modification of polymer backbones or inorganic surfaces that have been pre-functionalized with either azide or alkyne groups. rsc.org
Key applications include:
Anticorrosion Coatings : Triazole derivatives can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The nitrogen atoms in the triazole ring can coordinate with metal ions, creating a stable, passivating film.
Antifouling and Antimicrobial Surfaces : The 1,2,3-triazole ring itself exhibits intrinsic antimicrobial and antifouling properties. rsc.org By grafting triazole-containing polymers onto surfaces (e.g., for marine applications or medical devices), it is possible to reduce the adhesion and growth of microorganisms and biofilms.
The ability to easily synthesize and attach these molecules makes the this compound scaffold a powerful tool for creating advanced materials with tailored surface properties. researchgate.netrsc.org
Development of Hybrid Nanocomposites via Triazole Functionalization
The functionalization of materials with triazoles is a key strategy in creating advanced hybrid nanocomposites. The 1,2,3-triazole moiety is adept at linking different components together, facilitating the creation of novel materials with tailored properties. A notable example involves the use of a polystyrene resin-supported palladium(0) (Pd@PR) nanocomposite catalyst for the synthesis of 4-aryl-1-alkyl-1H-1,2,3-triazoles. nih.gov This method highlights how triazole synthesis can be integrated with nanoparticle catalysis to produce functional organic molecules, forming the basis for more complex hybrid materials where the triazole unit acts as a stable linker between an organic component and a nanoparticle surface.
Role in Organic Electronics and Photonic Device Development
The 1,2,3-triazole ring is increasingly incorporated into molecules designed for organic electronics and photonics. While research on this compound itself is specific, the broader class of substituted 1,2,3-triazoles demonstrates significant potential in this field. For instance, related iodo-triazoles serve as precursors for organic semiconductors and light-emitting materials. The photophysical properties of triazole derivatives are of particular interest. mdpi.com Research into 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, synthesized from 5-iodo-1H-1,2,3-triazole precursors, has revealed valuable fluorescence properties with large Stokes shifts, a desirable characteristic for fluorophores in photonic devices. mdpi.com
Furthermore, 4-phenyl-1,2,3-triazole derivatives have proven to be versatile ligands for creating cationic cyclometalated iridium(III) complexes. bohrium.com These complexes are photoactive and their emission properties can be finely tuned, making them suitable for applications in light-emitting diodes and sensors. bohrium.com The triazole unit plays a crucial role in modifying the electronic properties of the metal center, thereby influencing the performance of the resulting device. bohrium.com
| Application Area | Relevant Triazole Derivative Class | Key Finding/Property | Reference |
| Organic Semiconductors | 4-Iodo-1-methyl-1H-1,2,3-triazole | Precursor to organic semiconductors. | |
| Photonic Devices | 5-Aryl-4-arylethynyl-1H-1,2,3-triazoles | Exhibit fluorescence with large Stokes shifts. | mdpi.com |
| Photoactive Complexes | 4-Phenyl-1,2,3-triazoles | Act as versatile cyclometalating ligands for tunable iridium(III) complexes. | bohrium.com |
Applications in Polymer and Supramolecular Chemistry
The 1,2,3-triazole ring is a cornerstone in modern polymer and supramolecular chemistry, largely due to the efficiency of its formation via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". mdpi.comnih.gov This reaction allows for the reliable connection of molecular building blocks to form polymers and complex supramolecular structures. nih.govrsc.org
Beyond its role as a simple linker, the triazole ring is an active participant in supramolecular interactions. rsc.org It can engage in hydrogen bonding and halogen bonding, and its nitrogen atoms can coordinate with metal ions. rsc.org These non-covalent interactions are fundamental to creating ordered supramolecular assemblies. For example, functionalized β-cyclodextrin has been used as a supramolecular host to support copper catalysts for triazole synthesis, demonstrating a synergy between supramolecular chemistry and triazole formation. acs.org The inherent properties of the triazole ring enable its use in anion recognition, catalysis, and photochemistry, extending its utility far beyond simple conjugation. rsc.org
Role as a Versatile Chemical Probe and Building Block in Organic Synthesis
This compound is highly valued as a versatile building block in organic synthesis. biosynth.com The presence of the iodo group provides a reactive site for a multitude of chemical transformations, particularly cross-coupling reactions, allowing for the straightforward introduction of various functional groups.
Utility in the Construction of Complex Molecular Architectures
The true power of this compound lies in its application as a scaffold for building complex molecular architectures. The C-I bond is a synthetic handle for introducing aryl, alkyl, and alkynyl groups through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. nih.govmdpi.comresearchgate.net
This capability has been exploited to create a range of intricate structures. Researchers have synthesized triazole-fused polycyclic heterocycles, such as 7,10-dihydropyrrolo[3,2,1-ij] biosynth.comiosrjournals.orgtriazolo[4,5-c]quinolines, using intramolecular palladium-catalyzed reactions starting from bromo-substituted N-propargyl-indoles which first undergo CuAAC to form the triazole ring. nih.gov Similarly, the synthesis of 5-aryl-4-arylethynyl-1H-1,2,3-triazoles was achieved via Suzuki-Miyaura cross-coupling on a 4-ethynyl-5-iodo-1,2,3-triazole intermediate. mdpi.com These examples underscore how the iodo-triazole core serves as a linchpin for assembling complex, multi-ring systems. mdpi.comnih.gov
| Synthetic Strategy | Precursor Type | Resulting Complex Architecture | Reference |
| Intramolecular Pd-Catalysis | Bromo-substituted N-propargyl-indoles | Triazoloquinolines | nih.gov |
| Suzuki-Miyaura Coupling | 4-Ethynyl-5-iodo-1,2,3-triazole | 5-Aryl-4-arylethynyl-1H-1,2,3-triazoles | mdpi.com |
| Tandem Sonogashira/CuAAC | 2-Azidomethyl-1-bromodihydronaphthalene | Triazolopolyhydroarenes | nih.gov |
Expanding the Scope of Click Chemistry for New Transformations
The concept of "click chemistry" is often associated with the formation of the triazole ring itself. However, the use of precursors like this compound significantly expands the scope of what can be achieved. The initial click reaction provides a stable, functionalized triazole, and the iodo group then enables a second layer of diversification. scholaris.ca This "post-click" modification strategy is a powerful tool for generating molecular diversity from a common intermediate.
The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles often relies on the functionalization of a disubstituted iodotriazole. nih.gov For example, a 4-ethynyl-5-iodo-1,2,3-triazole can undergo Sonogashira-Hagihara cross-coupling at the 5-position to introduce new alkynyl groups. nih.gov This demonstrates how the iodo-substituent acts as a placeholder for further complexity, allowing chemists to build molecules with a level of substitution not achievable through a single cycloaddition step. This approach transforms the triazole from a simple linker into a multifunctional scaffold for advanced organic synthesis.
Bioorganic Chemistry Applications
The 1,2,3-triazole scaffold is a privileged structure in bioorganic and medicinal chemistry. iosrjournals.orgekb.eg Its chemical stability, ability to form hydrogen bonds, and capacity to act as a non-classical isostere for amide bonds make it an attractive component in the design of biologically active molecules. nih.gov Triazole derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and antiviral agents. iosrjournals.orgresearchgate.net
The versatility of this compound as a building block extends directly into this field. It can be used to synthesize novel amino acids, such as 4-(1,2,3-triazol-1-yl)-L-phenylalanines, for incorporation into peptides. informahealthcare.com This allows for the creation of peptidomimetics with modified structures and potentially enhanced biological properties. Furthermore, the synthesis of complex heterocyclic systems containing the triazole core has led to the discovery of potent bioactive compounds. For instance, the development of 1,2,3-triazole-tethered hybrids has yielded molecules with significant antimalarial activity. acs.org The ability to use the iodo-triazole intermediate to connect various pharmacophores is a key strategy in modern drug discovery. nih.gov
Development of Triazole-Modified Nucleic Acids for Chemical Biology Studies
The introduction of modifications into nucleic acids is a cornerstone of chemical biology, enabling the study of DNA and RNA functions, the development of therapeutic oligonucleotides, and the construction of novel nanomaterials. The 1,2,3-triazole linkage, often installed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for creating artificial nucleic acid backbones and for the functionalization of nucleobases.
While direct studies detailing the use of this compound in the synthesis of modified nucleic acids are not extensively documented in publicly available research, its structural features make it a highly promising precursor for such applications. The iodo-substituent on the triazole ring serves as a versatile handle for post-synthetic modifications through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the attachment of a wide array of functional groups, including fluorophores, quenchers, affinity tags, and other bioactive molecules, to specific positions within an oligonucleotide sequence.
The general strategy for incorporating a triazole-based modification into a nucleic acid involves the synthesis of a nucleoside phosphoramidite (B1245037) bearing either an azide or an alkyne functionality. This modified building block can then be incorporated into a growing oligonucleotide chain using standard solid-phase synthesis. Post-synthesis, the azide or alkyne can be reacted with a complementary partner to form the triazole linkage. In this context, an alkyne-modified oligonucleotide could be reacted with phenyl azide to introduce a 1-phenyl-1H-1,2,3-triazole moiety. Subsequent iodination would yield a structure analogous to the target compound integrated within the nucleic acid.
Alternatively, a pre-synthesized this compound derivative bearing a phosphoramidite group could potentially be used as a non-nucleosidic linker to connect two oligonucleotide strands or to introduce a specific functionality at a desired position. The stability of the triazole ring to the conditions of oligonucleotide synthesis and deprotection makes it an attractive synthetic tool.
Table 1: Potential Applications of Triazole-Modified Nucleic Acids Incorporating a this compound Moiety
| Application Area | Research Focus | Potential Role of this compound |
| DNA/RNA Labeling | Development of fluorescent probes for in situ hybridization and imaging. | The iodo group can be replaced with a fluorophore via Sonogashira or Suzuki coupling post-oligonucleotide synthesis. |
| Therapeutic Oligonucleotides | Enhancement of nuclease resistance and binding affinity of antisense oligonucleotides and siRNAs. | The triazole linkage can mimic the natural phosphodiester backbone, and the phenyl group can modulate lipophilicity and cellular uptake. |
| DNA Nanotechnology | Construction of complex, self-assembling DNA nanostructures. | The rigid triazole linker can be used to control the geometry and stability of DNA-based architectures. |
| Diagnostics | Development of nucleic acid-based diagnostic assays. | The iodo-triazole can serve as an attachment point for reporter molecules or for immobilization onto a solid support. |
Application in Peptide and Protein Bioconjugation
Bioconjugation, the chemical linking of two biomolecules or of a biomolecule and a synthetic molecule, is a fundamental technology in drug discovery, diagnostics, and proteomics. The 1,2,3-triazole linkage formed by click chemistry has become a favored method for bioconjugation due to its high efficiency, specificity, and biocompatibility.
The compound this compound is a valuable reagent in this field, primarily due to the reactivity of its iodo-substituent. While the triazole ring itself can be formed to link a peptide or protein to another molecule, the iodo group on a pre-formed triazole provides a site for further, orthogonal functionalization. This is particularly useful for creating multifunctional bioconjugates.
For instance, a peptide can be modified with an alkyne-containing amino acid. Reaction with phenyl azide would then install a 1-phenyl-1H-1,2,3-triazole group. Subsequent iodination would provide a handle for attaching a second molecule, such as a drug, a radioisotope for imaging, or a polyethylene (B3416737) glycol (PEG) chain to improve pharmacokinetic properties.
The direct use of this compound in bioconjugation would typically involve its derivatization to include a group that can react with amino acid side chains, such as a maleimide (B117702) for reaction with cysteines or an N-hydroxysuccinimide (NHS) ester for reaction with lysines. Once conjugated to the protein, the iodo-group remains available for subsequent modifications.
Table 2: Research Findings in Triazole-Based Peptide and Protein Bioconjugation Relevant to this compound
| Research Finding | Significance for this compound |
| Iodo-triazoles as versatile intermediates: The carbon-iodine bond on the triazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. | This allows for the late-stage functionalization of peptides and proteins that have been modified with this compound. |
| Click chemistry for site-specific modification: The use of genetically encoded unnatural amino acids with azide or alkyne side chains allows for the precise placement of triazoles in proteins. | A protein containing an alkyne-bearing amino acid could be specifically labeled with phenyl azide, followed by iodination to introduce the reactive handle of the target compound. |
| Triazole as a stable linker: The 1,2,3-triazole ring is chemically robust and resistant to enzymatic degradation. | Bioconjugates formed using a this compound linker are expected to have high stability in biological systems. |
| Modulation of biological activity: The introduction of the triazole and its substituents can influence the conformation and activity of a peptide or protein. | The phenyl group of this compound can engage in hydrophobic or π-stacking interactions, potentially modulating the biological function of the conjugated biomolecule. |
Conclusion and Future Perspectives
Summary of Key Academic Research Achievements Related to 4-Iodo-1-phenyl-1H-1,2,3-triazole
The scientific community has recognized this compound as a valuable synthetic intermediate. Its primary synthesis often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," which allows for the efficient and regioselective construction of the 1,4-disubstituted triazole core. researchgate.netiosrjournals.org
Key research achievements include:
Synthetic Methodologies: Efficient protocols have been developed for the synthesis of this compound and its derivatives. These methods often utilize readily available starting materials and catalysts, such as copper(I) iodide. organic-chemistry.orgacs.org Facile and direct iodination of 1,2,3-triazoles can be achieved using systems like potassium iodide with an oxidant under transition-metal-free conditions. rsc.org
Versatile Chemical Intermediate: The presence of the iodine atom at the 4-position of the triazole ring makes it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki-Miyaura coupling. researchgate.net This allows for the introduction of diverse functional groups, leading to a vast library of novel triazole derivatives. The C-I bond is a key site for functionalization, enabling the synthesis of more complex molecules. researchgate.net
Potential Biological Activity: Research has indicated that this compound and its derivatives possess potential biological activities. Studies have shown that the compound may inhibit the growth of tumor cells and induce apoptosis, highlighting its promise in cancer research. chemenu.com The broader family of 1,2,3-triazoles is known for a wide range of pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties. researchgate.nettandfonline.comresearchgate.net
Emerging Trends and Challenges in the Chemistry of Halogenated 1,2,3-Triazoles
The field of halogenated 1,2,3-triazoles is dynamic, with several emerging trends and persistent challenges shaping its trajectory.
Emerging Trends:
Advanced Catalytic Systems: There is a continuous drive to develop more efficient, sustainable, and cost-effective catalytic systems for the synthesis of halogenated triazoles. researchgate.netmdpi.com This includes the exploration of novel metal catalysts beyond copper and the development of metal-free reaction conditions. organic-chemistry.orgrsc.orgrsc.org
Halogen Exchange Reactions: A significant trend is the use of iodo-triazoles as precursors for other halogenated triazoles, particularly fluoro-triazoles, through halogen exchange (Halex) reactions. rsc.org This is crucial as fluorinated compounds often exhibit unique biological properties.
Functionalization and Hybrid Molecules: There is a growing interest in the synthesis of hybrid molecules where the halogenated triazole core is linked to other pharmacologically active moieties to create compounds with enhanced or dual biological activities. researchgate.netnih.gov
Halogen Bonding Applications: The ability of iodo-substituted triazoles to act as halogen bond donors is being increasingly explored in supramolecular chemistry, crystal engineering, and organocatalysis. researchgate.net
Challenges:
Regioselectivity: Controlling the regioselectivity of the cycloaddition reaction to exclusively obtain the desired isomer (e.g., 1,4- vs. 1,5-disubstituted) remains a significant challenge, often dependent on the catalyst, solvent, and reaction conditions. nih.govscielo.br
Stability and Handling: Some halogenated triazole derivatives can be unstable, and the synthesis may involve potentially hazardous reagents like azides, necessitating careful handling and reaction control. rsc.orgrsc.org
Green Chemistry: While progress has been made, developing truly "green" synthetic routes that minimize waste, use non-toxic solvents, and employ recyclable catalysts is an ongoing challenge for the large-scale production of these compounds. iosrjournals.org
Prospective Research Avenues and Untapped Potentials for this compound in Chemical Sciences
The unique structural features of this compound open up numerous avenues for future research and applications.
Prospective Research Avenues:
Medicinal Chemistry: A primary future direction is the systematic design and synthesis of novel derivatives for drug discovery. Building on its potential anticancer activity, further structure-activity relationship (SAR) studies could lead to more potent and selective therapeutic agents. chemenu.comresearchgate.net Its scaffold can be used to develop inhibitors for various enzymes and receptors. nih.govnih.gov
Materials Science: The potential of this compound and its derivatives in materials science is largely untapped. Its ability to form halogen bonds could be exploited in the design of novel liquid crystals, polymers, and other functional materials with specific electronic or optical properties. researchgate.net
Agrochemicals: The triazole heterocycle is a common feature in many fungicides and herbicides. scispace.comontosight.ai Research into the phytotoxic properties of new derivatives of this compound could lead to the development of new agrochemicals.
Mechanistic Studies: A deeper understanding of the mechanism of action of this compound in biological systems is needed. chemenu.com Elucidating its molecular targets would provide a rational basis for the design of second-generation compounds with improved pharmacological profiles.
Untapped Potentials:
Catalysis: The triazole ring can act as a ligand for metal catalysts. The synthesis and evaluation of metal complexes incorporating this compound as a ligand could lead to new catalysts for various organic transformations.
Bioconjugation: As a stable and synthetically accessible molecule, it could be explored as a linker in bioconjugation chemistry, connecting biomolecules like proteins or peptides to other functional units for diagnostic or therapeutic purposes. tandfonline.com
The following table provides a summary of key research findings related to halogenated 1,2,3-triazoles.
| Research Area | Key Findings | Representative Compounds | Potential Applications |
| Synthesis | Development of efficient Cu-catalyzed and metal-free cycloaddition reactions. researchgate.netiosrjournals.orgrsc.org | This compound, 5-iodo-1,2,3-triazoles | Synthetic Intermediates |
| Reactivity | Utility as a versatile building block for cross-coupling reactions (e.g., Suzuki). researchgate.net | 4-iodo-1,2,3-triazoles | Drug Discovery, Materials Science |
| Biological Activity | Potential anticancer, antimicrobial, and anti-inflammatory properties. chemenu.comtandfonline.comresearchgate.net | Various 1,2,3-triazole derivatives | Medicine, Agrochemicals |
| Materials Science | Acts as a halogen bond donor. researchgate.net | 5-iodo-1,2,3-triazoles | Supramolecular Chemistry, Organocatalysis |
Q & A
Q. What are the most reliable synthetic routes for preparing 4-iodo-1-phenyl-1H-1,2,3-triazole?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where iodinated aryl azides react with terminal alkynes under mild conditions. Key steps include:
- Use of CuSO₄·5H₂O and sodium ascorbate in THF/water mixtures at 50°C for 16 hours to ensure regioselective 1,4-substitution .
- Post-functionalization via halogenation (e.g., iodination using NaI in acidic media) to introduce the iodine substituent, as described for analogous triazole systems .
- Solvent optimization (e.g., ethanol or DMF) to enhance yield and purity, as demonstrated in triazole-phenyl hybrid syntheses .
Q. How can spectroscopic techniques validate the structure of this compound?
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : Peaks for the triazole ring protons (δ 7.5–8.5 ppm) and iodine-induced deshielding effects on adjacent carbons .
- IR spectroscopy : Stretching frequencies for C–I bonds (~500 cm⁻¹) and triazole C–N bonds (~1500 cm⁻¹) .
- Elemental analysis : Matching experimental vs. calculated C/H/N percentages (e.g., C₈H₆IN₃: C 35.97%, H 2.26%, N 15.73%) .
- X-ray crystallography : Resolving iodine’s anisotropic displacement parameters to confirm regiochemistry .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound derivatives?
High-resolution X-ray data (≤1.0 Å) is critical due to:
- Disorder in the triazole ring : Resolved via SHELXL’s PART instruction to model split positions .
- Heavy-atom effects : Iodine’s strong X-ray absorption requires empirical absorption corrections (e.g., SADABS) and careful handling of thermal parameters .
- Software limitations : WinGX and ORTEP are recommended for visualizing anisotropic displacement ellipsoids and validating Hirshfeld surfaces .
Q. How do solvent effects influence the hydrogen bonding behavior of this compound?
Solvent polarity modulates C–H⋯X (X = N, O) interactions:
Q. What computational methods are used to predict structure-activity relationships (SAR) for triazole-based inhibitors?
Advanced strategies include:
- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., antimicrobial enzymes), focusing on iodine’s steric/electronic effects .
- DFT calculations : Assessing substituent effects (e.g., iodine’s σ-hole for halogen bonding) on binding affinity .
- QSAR models : Correlating logP values of iodinated triazoles with membrane permeability .
Q. How does the iodine substituent affect catalytic activity in cross-coupling reactions?
Iodine’s role as a directing/leaving group enables:
- Suzuki-Miyaura coupling : Pd@click-MNPs/CS catalysts selectively replace iodine with arylboronic acids at room temperature .
- C–H activation : Iodine enhances regioselectivity in Pd-mediated ortho-arylation, as shown in triazole-pharmacophore syntheses .
Q. What strategies improve regioselectivity in triazole functionalization?
- Directed lithiation : n-BuLi at −78°C selectively deprotonates the C5 position of 1-phenyl-1H-1,2,3-triazole, enabling electrophilic iodination .
- Protecting groups : Temporary silylation of the triazole N–H bond prevents undesired side reactions during iodination .
- Microwave-assisted synthesis : Accelerates CuAAC kinetics, reducing byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
